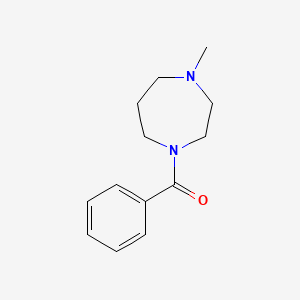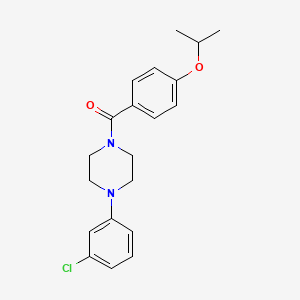
1-benzoyl-4-methyl-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzoyl-4-methyl-1,4-diazepane, also known as BMD, is a heterocyclic organic compound that belongs to the class of diazepanes. It is a synthetic compound that has been extensively researched for its potential applications in various fields of science, including medicinal chemistry, pharmacology, and biochemistry. BMD is a versatile molecule that can be synthesized using various methods, and its unique chemical and physical properties make it an ideal candidate for scientific research.
作用機序
The mechanism of action of 1-benzoyl-4-methyl-1,4-diazepane is not fully understood, but it is believed to interact with various receptors and enzymes in the body. 1-benzoyl-4-methyl-1,4-diazepane has been shown to bind to the GABA-A receptor, which is a ligand-gated ion channel that mediates the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. 1-benzoyl-4-methyl-1,4-diazepane has also been shown to bind to the sigma receptor, which is a non-opioid receptor that is involved in various physiological processes, including pain perception, mood regulation, and inflammation. In addition, 1-benzoyl-4-methyl-1,4-diazepane has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects:
1-benzoyl-4-methyl-1,4-diazepane has been shown to have various biochemical and physiological effects in the body. In vitro studies have demonstrated that 1-benzoyl-4-methyl-1,4-diazepane can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1-benzoyl-4-methyl-1,4-diazepane has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. In addition, 1-benzoyl-4-methyl-1,4-diazepane has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation.
実験室実験の利点と制限
1-benzoyl-4-methyl-1,4-diazepane has several advantages for lab experiments, including its ease of synthesis, its high purity, and its stability under various conditions. 1-benzoyl-4-methyl-1,4-diazepane is also a versatile molecule that can be modified to create analogs with different chemical and physical properties. However, 1-benzoyl-4-methyl-1,4-diazepane also has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on 1-benzoyl-4-methyl-1,4-diazepane. One direction is to investigate the potential of 1-benzoyl-4-methyl-1,4-diazepane as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study the mechanism of action of 1-benzoyl-4-methyl-1,4-diazepane in more detail, particularly its interactions with various receptors and enzymes in the body. Additionally, future research could focus on the development of new synthetic methods for 1-benzoyl-4-methyl-1,4-diazepane and the synthesis of analogs with improved properties.
合成法
1-benzoyl-4-methyl-1,4-diazepane can be synthesized using various methods, including the reaction of 4-methyl-1,4-diazepane with benzoyl chloride in the presence of a base such as sodium hydroxide. Another method involves the reaction of 4-methyl-1,4-diazepane with benzoyl chloride in the presence of a catalyst such as copper(II) chloride. The synthesis of 1-benzoyl-4-methyl-1,4-diazepane can also be achieved using other methods, including the reaction of 4-methyl-1,4-diazepane with benzoyl isocyanate or benzoyl azide.
科学的研究の応用
1-benzoyl-4-methyl-1,4-diazepane has been extensively researched for its potential applications in various fields of science, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, 1-benzoyl-4-methyl-1,4-diazepane has been investigated for its potential use as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, 1-benzoyl-4-methyl-1,4-diazepane has been studied for its potential as a ligand for various receptors, including the GABA-A receptor, the sigma receptor, and the dopamine receptor. In biochemistry, 1-benzoyl-4-methyl-1,4-diazepane has been investigated for its potential as a tool for studying the structure and function of various proteins and enzymes.
特性
IUPAC Name |
(4-methyl-1,4-diazepan-1-yl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-14-8-5-9-15(11-10-14)13(16)12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENVVJIUSLJKEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-{N-[(4,5-dimethyl-3-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5441718.png)
![2-chloro-5-[(3-methylbenzoyl)amino]benzamide](/img/structure/B5441726.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(2-oxopiperidin-1-yl)acetamide](/img/structure/B5441738.png)
![3-(2-nitrophenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5441746.png)
![4-(3-hydroxy-3-methylbutyl)-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide](/img/structure/B5441749.png)
![2-chloro-6-methoxy-4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B5441753.png)
![1-ethyl-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)-1H-pyrazole-3-carboxamide](/img/structure/B5441757.png)
![(3S*,4S*)-1-[(5-isobutyl-2-thienyl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5441769.png)
![3-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-methyl-N-[2-(methylamino)ethyl]propanamide](/img/structure/B5441775.png)
![(1R,5R,11aS)-3-[3-(trifluoromethyl)pyridin-2-yl]decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5441788.png)

![(2S)-2-amino-3-[3-(diphenylmethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-3-oxopropan-1-ol](/img/structure/B5441808.png)
![N-cyclopropyl-1-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetyl]-2-piperazinecarboxamide](/img/structure/B5441814.png)
![2,7-di-4-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5441829.png)